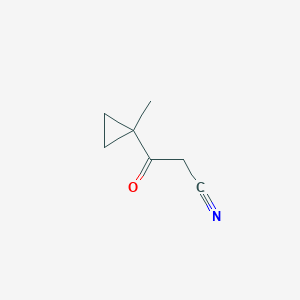
3-Chloro-5-(trifluoromethoxy)benzoic acid
Übersicht
Beschreibung
“3-Chloro-5-(trifluoromethoxy)benzoic acid” is a benzoic acid derivative with a molecular weight of 240.57 . It is a solid at ambient temperature . The IUPAC name for this compound is 3-chloro-5-(trifluoromethoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for “3-Chloro-5-(trifluoromethoxy)benzoic acid” is 1S/C8H4ClF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) . This indicates that the molecule consists of a benzoic acid group with a chlorine atom and a trifluoromethoxy group attached to the benzene ring .Physical And Chemical Properties Analysis
“3-Chloro-5-(trifluoromethoxy)benzoic acid” is a solid at ambient temperature . It has a boiling point of 65-68°C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Materials Science
3-Chloro-5-(trifluoromethoxy)benzoic acid plays a role in the synthesis of various polymers. It has been used in the creation of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, which are utilized for cyclopolymerization of a series of 1,6-heptadiynes. These catalysts are important in the formation of complex polymer structures, contributing to advancements in material science (Mayershofer, Nuyken, & Buchmeiser, 2006).
Plant Growth Regulation Studies
Research on chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to 3-Chloro-5-(trifluoromethoxy)benzoic acid, has been conducted to understand their physiological activity on plant growth. These studies contribute to the development of agricultural chemicals and growth regulators (Pybus, Smith, Wain, & Wightman, 1959).
Chemical Synthesis and Organic Chemistry
In organic chemistry, this compound has been involved in studies related to the conversion of chloroarylacrylic acids to benzoic acids. Such conversions are significant in synthesizing various chemical structures, contributing to the field of synthetic organic chemistry (Sahi, Bhardwaj, & Paul, 2014).
Coordination Polymers and Photophysical Properties
3-Chloro-5-(trifluoromethoxy)benzoic acid derivatives have been used in the development of metal-organic frameworks. These frameworks are studied for their structural, photophysical, and thermal properties, contributing to materials science and potential applications in various fields like photonics (Yang et al., 2015).
Novel Fluorescence Probes
Research has also been conducted on the development of novel fluorescence probes, where derivatives of benzoic acid, similar to 3-Chloro-5-(trifluoromethoxy)benzoic acid, play a crucial role. These probes are important for detecting reactive oxygen species in biological and chemical applications, contributing to advancements in biochemistry and medical diagnostics (Setsukinai et al., 2003).
Eigenschaften
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXQRRFQLRUCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590670 | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethoxy)benzoic acid | |
CAS RN |
433926-46-6 | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)





![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)




